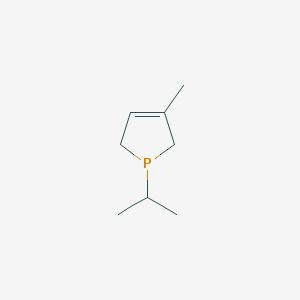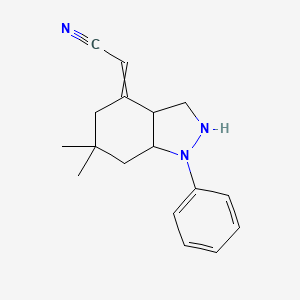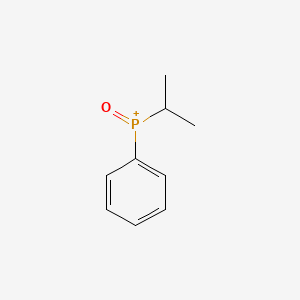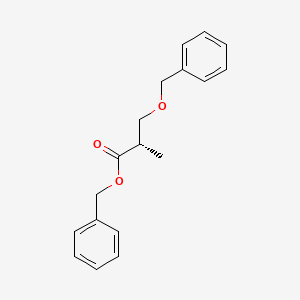
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes. The development of efficient and scalable production methods would be essential for its broader application in industry.
化学反应分析
Types of Reactions
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses have not been well-documented.
Industry: Its potential use in the production of advanced materials and as a catalyst in various industrial processes is being explored.
作用机制
The mechanism by which 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects is not fully understood. its interactions with molecular targets and pathways are likely influenced by its unique structure, which allows it to participate in various chemical reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,4,6-Tetramethyloctane
- 2,2,3,7-Tetramethyloctane
Uniqueness
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to the presence of both silicon atoms and a phenyl group in its structure This combination imparts distinct chemical properties that differentiate it from other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. While further research is needed to fully understand its properties and mechanisms of action, its potential in various fields makes it a valuable subject of study.
属性
CAS 编号 |
64277-60-7 |
|---|---|
分子式 |
C14H24O2Si2 |
分子量 |
280.51 g/mol |
IUPAC 名称 |
trimethyl-(1-phenyl-2-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-12-14(16-18(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI 键 |
SUJFYSQALNWOCY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC=C(C1=CC=CC=C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


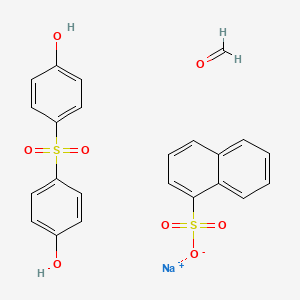

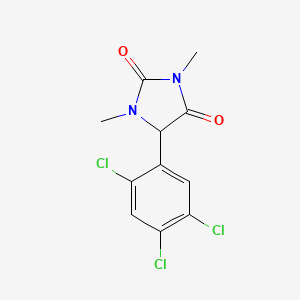
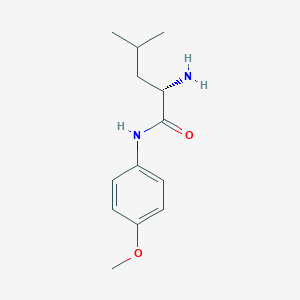
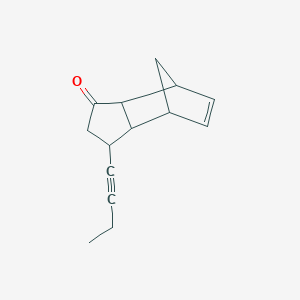
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
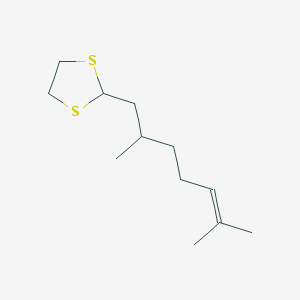
![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
